molecular formula C25H24N4O6 B2758907 N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113105-70-6

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2758907
CAS No.: 1113105-70-6
M. Wt: 476.489
InChI Key: HUCNPYVLQKDNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by three key structural motifs:

  • A 2,3-dimethoxyphenylmethyl group: This lipophilic substituent may enhance membrane permeability and influence receptor binding through aromatic interactions.
  • A 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group: The oxadiazole moiety acts as a bioisostere, improving metabolic stability compared to ester or amide analogs.
  • A 2-oxo-1,2-dihydropyridin-1-yl acetamide core: This moiety introduces hydrogen-bonding capacity and conformational rigidity, which are critical for target engagement in enzyme inhibition (e.g., kinases or proteases) .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-19-10-7-16(8-11-19)24-27-25(35-28-24)18-9-12-22(31)29(14-18)15-21(30)26-13-17-5-4-6-20(33-2)23(17)34-3/h4-12,14H,13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNPYVLQKDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the mesityl group. Common reagents used in these reactions include mesitylene, hydrazine, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural characteristics may exhibit various biological activities. Notably, the following applications have been observed:

  • Anticancer Activity : Research has shown that compounds with oxadiazole and dihydropyridine structures can display significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, including SNB-19 and OVCAR-8 .
  • Neuroprotective Effects : The presence of oxadiazole moieties in certain derivatives has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, a hallmark of Alzheimer's pathology .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various bacterial strains, indicating potential use in developing new antibiotics.

Synthetic Routes

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The synthesis begins with the formation of pyrazole and triazole intermediates.
  • Coupling Reactions : These intermediates are then coupled with the mesityl group using reagents like hydrazine and alkylating agents.

The synthetic process is optimized for yield and purity through controlled conditions in batch reactors or continuous flow systems.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related oxadiazole derivatives against multiple cancer cell lines. The results indicated substantial PGIs across various cell lines, highlighting the potential of similar structures in cancer therapy .

Case Study 2: Neurodegenerative Disease Models

In a separate investigation focusing on neurodegenerative diseases, compounds with similar structural motifs were evaluated for their ability to mitigate tau protein aggregation. Results suggested that these compounds could be promising candidates for treating tauopathies like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The following table summarizes structural and functional comparisons with analogs from the evidence:

Feature Target Compound Compound 60 () 476484-45-4 ()
Core Heterocycle 1,2,4-oxadiazole and dihydropyridinone 1,2,4-oxadiazole and benzo[b]oxazolo[3,4-d][1,4]oxazin 1,2,4-triazole and pyridine
Substituents 2,3-dimethoxyphenylmethyl; 4-methoxyphenyl 5-methyl-oxadiazole; pyridin-3-yl 4-chlorophenyl; 4-methoxyphenyl; sulfanyl group
Acetamide Linkage Direct attachment to dihydropyridinone Attached to a bicyclic oxazolo-oxazin system Sulfanyl bridge between triazole and acetamide
Molecular Weight Estimated ~500–550 g/mol ~450–500 g/mol (based on synthesis data) ~450–500 g/mol (halogen substituents increase mass)
Putative Solubility Moderate (methoxy groups enhance water solubility) Low (lipophilic benzo-oxazolo-oxazin core) Low (chloro and bromo substituents reduce solubility)

Functional and Pharmacological Insights

Comparison with Compound 60 ()
  • Oxadiazole Substitution : The target compound’s 4-methoxyphenyl-oxadiazole may offer stronger receptor affinity compared to Compound 60’s 5-methyl-oxadiazole due to enhanced aromatic interactions .
  • Metabolic Stability : The methoxy groups in the target compound could undergo demethylation, whereas Compound 60’s methyl-oxadiazole is more metabolically inert .
Comparison with 476484-45-4 ()
  • Halogen vs. Methoxy Substituents : The chloro and bromo groups in 476484-45-4 increase molecular weight and lipophilicity, which may enhance potency but worsen pharmacokinetics compared to the target’s methoxy groups .

Research Findings and Implications

  • Bioisosteric Advantages : The oxadiazole ring in the target compound and Compound 60 improves stability over traditional amides, as seen in protease inhibitor designs .
  • Substituent Effects : Methoxy groups (target compound) balance solubility and binding, whereas halogens (476484-45-4) prioritize potency at the expense of metabolic clearance .
  • Synthetic Feasibility: The target compound’s dihydropyridinone core may require multi-step synthesis akin to methods described for Compound 60, involving palladium-catalyzed couplings or cyclization reactions .

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Dihydropyridine core
  • Oxadiazole moiety
  • Dimethoxyphenyl group

The molecular formula is C25H24N4O6C_{25}H_{24}N_{4}O_{6} with a molecular weight of approximately 476.49 g/mol .

Pharmacological Activities

Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. For example:

  • Mechanism : The oxadiazole and dihydropyridine components may interact with specific cellular targets involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has shown potential antimicrobial activity:

  • Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial survival.
  • Case Study : In vitro tests indicated that compounds structurally related to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects:

  • Mechanism : By modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
  • Case Study : Experimental models demonstrated reduced inflammation markers in subjects treated with similar compounds .

The biological activity of N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with receptors can modulate signaling pathways leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeEffectMechanismReference
AnticancerInhibition of cell growthInduction of apoptosis
AntimicrobialBactericidal effectDisruption of cell membrane
Anti-inflammatoryReduction in inflammation markersModulation of cytokine production

Q & A

Q. What are the optimal synthetic routes for synthesizing N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Cyclization of precursors to form the 1,2,4-oxadiazole ring under reflux conditions with catalysts like ammonium acetate .
  • Coupling reactions (e.g., nucleophilic substitution or amide bond formation) using reagents such as chloroacetyl chloride or DCC (dicyclohexylcarbodiimide) .
  • Purification via column chromatography or recrystallization in solvents like ethanol or DMF .
    Key considerations include temperature control (60–120°C) and inert atmospheres to prevent oxidation of methoxy groups .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy groups at 2,3- and 4-positions) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ peak) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm1^{-1} for oxadiazole) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modify substituents : Compare analogs with varied methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) to assess impact on target binding .
  • Functional group replacement : Substitute oxadiazole with thiadiazole or triazole rings to evaluate stability and potency .
  • Use computational tools : Molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What strategies are effective for identifying the compound’s biological targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation to identify stabilized targets in presence of the compound .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .

Q. How can researchers address poor solubility or metabolic instability in preclinical studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How to resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Compile data from analogs (e.g., thienopyrimidine vs. pyridine cores) to identify trends in IC50_{50} values .
  • Replicate assays : Control variables like cell passage number, serum concentration, and assay incubation time .
  • Evaluate off-target effects : Use proteome profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

Q. What experimental designs are suitable for assessing in vivo toxicity?

  • Methodological Answer :
  • Acute toxicity : Single-dose studies in rodents (OECD 423) with histopathological analysis of liver/kidney .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., hydrolysis of oxadiazole ring) in explicit solvent models .
  • DFT calculations : Estimate bond dissociation energies to predict oxidative stability .
  • Accelerated stability testing : Expose to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.